Butyl Oxamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

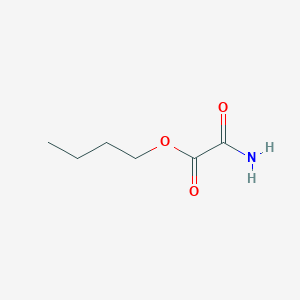

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 2-amino-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-3-4-10-6(9)5(7)8/h2-4H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOLMUGUXNNIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278608 | |

| Record name | Butyl Oxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-28-4 | |

| Record name | 585-28-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 585-28-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl Oxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl Oxamate (CAS 585-28-4): Properties, Synthesis, and Applications in Metabolic Research

Introduction: Unveiling Butyl Oxamate, a Key Modulator of Cellular Metabolism

This compound (CAS 585-28-4), also known as Oxamic Acid Butyl Ester, is a small molecule of significant interest to researchers in the fields of biochemistry, oncology, and drug development. Structurally, it is the butyl ester of oxamic acid, a simple yet potent scaffold. Its primary utility stems from its function as an inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] In the landscape of cancer metabolism, where the Warburg effect—an increased reliance on glycolysis even in the presence of oxygen—is a hallmark, tools that can dissect and interfere with this pathway are invaluable.[2] this compound serves as such a tool, enabling the precise study of metabolic reprogramming in cancer cells and other pathological states.[1]

This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals. It moves beyond a simple recitation of facts to offer insights into the causality behind its properties and applications. We will delve into its physicochemical characteristics, provide a detailed synthesis protocol, elucidate its structure through spectroscopic analysis, and explore its mechanism of action and its proven applications as a research tool.

Physicochemical Properties: A Foundation for Experimental Design

Understanding the fundamental properties of this compound is paramount for its effective use in any experimental setting, from storage and handling to its application in complex biological systems. These properties dictate its solubility, stability, and potential interactions.

Table 1: Physicochemical Properties of this compound (CAS 585-28-4)

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| CAS Number | 585-28-4 | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 88 °C | [4] |

| Purity | >98.0% (GC) | [3] |

| IUPAC Name | Butyl amino(oxo)acetate | [5] |

| Synonyms | Oxamic Acid Butyl Ester, Oxamidic Acid Butyl Ester | [3] |

| Storage | Room temperature, in a cool, dark place | [6] |

The solid, crystalline nature of this compound at room temperature simplifies its handling and weighing for the preparation of solutions. Its relatively low melting point should be considered during storage, especially in warmer climates, to avoid any physical changes. A purity of over 98%, as is commercially available, ensures that experimental results are not confounded by significant impurities. For long-term storage, keeping it in a cool, dark, and tightly sealed container is recommended to prevent potential degradation.[6]

Synthesis and Purification: A Practical, Step-by-Step Protocol

While this compound is commercially available, an in-house synthesis may be desirable for certain research applications, such as isotopic labeling or analog synthesis. The most straightforward and common method for preparing N-alkyl oxamates is through the aminolysis of diethyl oxalate with the corresponding primary amine. This reaction is efficient and selective.

The underlying principle of this synthesis is the nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The ethoxy group is a good leaving group, and its departure is facilitated by the formation of a stable amide bond.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of N-alkyl oxamates from diethyl oxalate.[7]

Materials and Reagents:

-

Diethyl oxalate (1.0 equivalent)

-

n-Butylamine (1.0 equivalent)

-

Anhydrous Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Apparatus for vacuum filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (1.0 equivalent) in a minimal amount of anhydrous ethanol.

-

Addition of Amine: While stirring the solution at room temperature, slowly add n-butylamine (1.0 equivalent) dropwise. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent using a rotary evaporator.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure this compound as a white crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Structural Elucidation: Spectroscopic Analysis

The confirmation of the chemical structure of synthesized or purchased this compound is crucial for ensuring the validity of experimental data. This is typically achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Interpretation | Source |

| ¹H NMR | δ 0.95 (t, J= 7.2 Hz, 3H), 1.38 (sextuplet, J= 7.2 Hz, 2H), 1.58 (quintuplet, J= 7.2 Hz, 2H), 3.38 (q, J= 7.2 Hz, 2H), 7.47 (bs, 1H), 9.16 (bs, 1H) | The triplet at 0.95 ppm corresponds to the terminal methyl group of the butyl chain. The multiplets at 1.38 and 1.58 ppm are assigned to the two methylene groups of the butyl chain. The quartet at 3.38 ppm represents the methylene group attached to the nitrogen atom. The broad singlets at 7.47 and 9.16 ppm are attributed to the amide and carboxylic acid protons, respectively. | [7] |

| FTIR (KBr) | 3307, 2962, 1788, 1673, 1550, 1307 cm⁻¹ | The broad peak at 3307 cm⁻¹ is characteristic of the N-H stretch of the amide. The peak at 2962 cm⁻¹ corresponds to the C-H stretching of the butyl group. The sharp peak at 1788 cm⁻¹ is assigned to the C=O stretch of the ester, and the peak at 1673 cm⁻¹ is due to the C=O stretch of the amide (Amide I band). The band at 1550 cm⁻¹ represents the N-H bend (Amide II band). | [7] |

| ¹³C NMR | Data not readily available in the public domain. | Predicted shifts: ~14 ppm (CH₃), ~19 ppm & ~31 ppm (CH₂), ~40 ppm (N-CH₂), ~160-165 ppm (C=O, amide and ester). | |

| Mass Spec. | Data not readily available in the public domain. | Predicted m/z for [M+H]⁺: 146.07. Expected fragmentation would involve loss of the butyl group, and cleavage of the amide and ester bonds. |

Mechanism of Action and Applications in Research

The primary biochemical function of this compound is its role as an inhibitor of lactate dehydrogenase (LDH).[8] This action is the foundation for its use in a wide array of research applications, particularly in the study of cancer metabolism.

Competitive Inhibition of Lactate Dehydrogenase

LDH catalyzes the reversible conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis. This compound, being a structural analog of pyruvate, acts as a competitive inhibitor of LDH.[2] It binds to the active site of the enzyme, preventing pyruvate from binding and thus inhibiting the production of lactate.

A study on oxamate analogues revealed that N-Butyl oxamate inhibits mouse LDH-A4, LDH-B4, and LDH-C4 with dissociation constants (Ki) of 9.100 mM, 7.000 mM, and 0.750 mM, respectively.[7] This indicates a degree of selectivity among the different LDH isozymes.

Consequences of LDH Inhibition in Cancer Cells

The inhibition of LDH by this compound has profound effects on cancer cells that are highly reliant on glycolysis for their energy production and biosynthesis:

-

Induction of Apoptosis and Cell Cycle Arrest: By blocking lactate production, this compound can lead to an accumulation of pyruvate, which can be shunted into the mitochondria for oxidative phosphorylation. This metabolic shift can increase the production of reactive oxygen species (ROS), triggering apoptosis.[9] Studies have shown that oxamate, the parent compound, can induce G2/M cell cycle arrest and promote apoptosis in cancer cells.

-

Induction of Autophagy: In some cancer cell lines, LDH inhibition by oxamate has been shown to induce protective autophagy as a survival mechanism.[9] This highlights the complex and context-dependent cellular responses to metabolic stress.

-

Sensitization to Other Therapies: By altering the metabolic state of cancer cells, this compound can potentially sensitize them to other treatments like radiation and chemotherapy.

Experimental Workflow for Studying Metabolic Inhibition

Researchers can utilize this compound in a variety of in vitro and in vivo models to investigate the role of LDH and glycolysis in their specific area of interest.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 585-28-4) is a valuable and specific tool for researchers investigating cellular metabolism, particularly in the context of cancer. Its well-defined mechanism as a competitive inhibitor of lactate dehydrogenase allows for the targeted disruption of glycolysis, enabling a deeper understanding of the metabolic vulnerabilities of cancer cells and other disease models. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, its spectroscopic signature, and its application in research. By understanding these technical aspects, scientists and drug development professionals can effectively leverage this compound to advance their research and contribute to the development of novel therapeutic strategies targeting metabolic pathways.

References

- Rodríguez-Páez, L., et al. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Amino Acids, 40(2), 579-587.

- PubMed. (n.d.). Oxamic acid analogues as LDH-C4-specific competitive inhibitors.

- PubChem. (n.d.). N-butyl oxamate.

- MDPI. (2022). Analogues of Oxamate, Pyruvate, and Lactate as Potential Inhibitors of Plasmodium knowlesi Lactate Dehydrogenase Identified Using Virtual Screening and Verified via Inhibition Assays.

- Granchi, C., & Minutolo, F. (2012). Small-molecule inhibitors of human LDH5. Future Medicinal Chemistry, 4(13), 1567-1582.

- MDPI. (2025). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells.

- Ye, W., et al. (2016). Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. PLoS One, 11(3), e0150943.

- ResearchGate. (n.d.). Structures of pyruvate and oxamate derived inhibitors.

- PubChem. (n.d.). N-butyl oxamate.

- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(23), 11886-11896.

- Frontiers. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model.

- DC Fine Chemicals. (n.d.). Safety Data Sheet - Sodium oxamate.

- PubChem. (n.d.). N-sec-Butyl oxamate.

- Kim, D. W., et al. (2025). Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics. Physical Activity and Nutrition, 29(2), 26-34.

- Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method).

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- MySkinRecipes. (n.d.). This compound.

- ResearchGate. (n.d.). (a) Conventional synthesis of oxalamides, (b) dehydrogenative amide bond formation, and (c) this work.

- PubMed. (2025). Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics.

- Zhai, X., et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 30(6), 2983-2991.

- ResearchGate. (2025). (PDF) Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamic.

- ResearchGate. (n.d.). Lactate Dehydrogenase Inhibition With Oxamate Exerts Bone Anabolic Effect.

- Semantic Scholar. (n.d.). Figure 1 from Lactic dehydrogenase. V. Inhibition by oxamate and by oxalate.

- Organic Syntheses. (n.d.). n-methylbutylamine.

- PubMed. (2025). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells.

- PubChem. (n.d.). n-Butyl carbamate.

- Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry, 47(6), 676-686.

- CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics.

- ChemComplete. (2019, September 19).

- Patsnap. (n.d.). Preparation method of n-butylamine.

- Google Patents. (n.d.). US6492558B2 - Preparation of n-butylamines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. whitman.edu [whitman.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells | Semantic Scholar [semanticscholar.org]

Butyl Oxamate lactate dehydrogenase inhibitor mechanism

An In-depth Technical Guide to the Lactate Dehydrogenase Inhibitory Mechanism of Butyl Oxamate

Authored by a Senior Application Scientist

This guide provides a detailed exploration of this compound, a classical inhibitor of Lactate Dehydrogenase (LDH). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanism of action, experimental applications, and standing within the broader context of metabolic inhibitors. We will dissect the biochemical interactions, isoform selectivity, and the practical methodologies required to effectively study this compound.

The Central Role of Lactate Dehydrogenase in Cellular Metabolism

Lactate Dehydrogenase is a pivotal enzyme in anaerobic glycolysis, a metabolic pathway that is frequently upregulated in pathological conditions, most notably in cancer, a phenomenon known as the "Warburg effect".[1][2][3] In healthy tissues under aerobic conditions, glucose is metabolized to pyruvate, which is then oxidized in the mitochondria via the tricarboxylic acid (TCA) cycle to efficiently produce ATP.[4] However, under anaerobic conditions or in rapidly proliferating cancer cells, LDH catalyzes the interconversion of pyruvate to lactate, a process coupled with the oxidation of NADH to NAD+.[3][4] This regeneration of NAD+ is critical for sustaining the high glycolytic rates necessary to meet the bioenergetic and biosynthetic demands of tumor cells.[4] Consequently, inhibiting LDH has emerged as a promising therapeutic strategy to induce a metabolic crisis in cancer cells, leading to cell death and the suppression of tumor growth.[1][2]

LDH exists as a tetramer composed of two primary subunit types: LDH-A (or M for muscle) and LDH-B (or H for heart), which combine to form five different isoenzymes (LDH-1 to LDH-5). A third subunit, LDH-C, is found specifically in testes and sperm.[5][6] The predominant isoform in cancer cells is typically LDH-A (forming the LDH-5 homotetramer), which favors the conversion of pyruvate to lactate.[1]

This compound: A Pyruvate-Analog Inhibitor

This compound belongs to the oxamate family of compounds, which are well-established as structural isosteres of pyruvate.[4] This structural similarity is the foundation of their inhibitory mechanism. This compound is a small molecule inhibitor used in biochemical research to probe the metabolic pathways involving LDH.[7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 585-28-4 | [8][9] |

| Molecular Formula | C₆H₁₁NO₃ | |

| Molecular Weight | 145.16 g/mol | |

| Appearance | White to almost white powder/crystal | [8][9] |

| Purity | >98.0% (GC) | [8][9] |

| Synonyms | Oxamic Acid Butyl Ester, Oxamidic Acid Butyl Ester | [8][10] |

The Core Mechanism: Competitive Inhibition and Binding Dynamics

The primary inhibitory mechanism of this compound against Lactate Dehydrogenase is competitive inhibition with respect to the substrate, pyruvate.[1][4]

Competitive Binding at the Active Site

As a structural analog of pyruvate, this compound directly competes for the same binding site on the LDH enzyme.[1][4] The binding of either the substrate (pyruvate) or the inhibitor (this compound) is mutually exclusive. When this compound occupies the active site, it prevents the binding of pyruvate, thereby halting the catalytic conversion to lactate and the regeneration of NAD+.

The binding process is not a simple, single-step event. It involves the formation of a ternary complex consisting of the enzyme, the cofactor NADH, and the inhibitor (LDH/NADH•Oxamate).[11] Kinetic studies using temperature-jump relaxation spectroscopy have revealed a multi-step binding pathway:

-

Encounter Complex Formation : A rapid, bimolecular step where the inhibitor initially associates with the LDH/NADH binary complex.[11][12][13]

-

Conformational Changes : This is followed by at least two slower, unimolecular transformations on the microsecond-to-millisecond timescale.[11][14] These steps involve significant structural rearrangements of the enzyme.

-

Active Site Loop Closure : The final event in the binding process is the closure of a flexible protein loop (residues 96-111) over the active site.[11][15] This loop closure is essential for creating the catalytically competent architecture for the native substrate and for tightly securing the inhibitor.[11][15]

Diagram 1: LDH Catalytic Cycle and this compound Inhibition

Caption: Competitive inhibition of LDH by this compound, which blocks the normal catalytic cycle.

Thermodynamics of Binding

The binding of oxamate derivatives to the LDH/NADH complex is an enthalpically driven process. The overall binding is accompanied by a significant loss of enthalpy (ΔH = -15 kcal/mol), indicating the formation of strong, favorable interactions, such as hydrogen bonds between the inhibitor and active site residues like His195 and Arg109.[11] This strong binding contributes to the stability of the inactive ternary complex.

Isoform Selectivity of this compound

While the oxamate scaffold is a potent inhibitor of LDH, substitutions on the amide nitrogen can modulate both potency and isoform selectivity. Kinetic studies on various N-alkyl oxamates have shown that the length and structure of the alkyl chain are critical.

Research indicates that while shorter alkyl chains like N-ethyl and N-propyl oxamate can exhibit selectivity, particularly for the LDH-C4 isoform, longer non-polar chains, such as butyl and isobutyl, dramatically diminish both the affinity and selectivity for LDH isoforms.[5][6] this compound is generally considered a non-selective and less potent inhibitor compared to the parent compound, oxamate, or its smaller alkyl counterparts.[5]

Table 2: Comparative Inhibition of Mouse LDH Isozymes by Oxamate Derivatives

| Inhibitor | LDH-A4 Ki (mM) | LDH-B4 Ki (mM) | LDH-C4 Ki (mM) |

| Oxamate | 0.080 | 0.060 | 0.030 |

| N-Ethyl Oxamate | 0.140 | 0.035 | 0.002 |

| N-Propyl Oxamate | 1.750 | 0.887 | 0.012 |

| N-Butyl Oxamate | 9.100 | 7.000 | 0.750 |

| N-Isothis compound | 6.000 | 7.000 | 2.000 |

| N-sec-Butyl Oxamate | 12.500 | 14.500 | 0.400 |

| (Data adapted from Rodríguez-Páez, et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2011)[5] |

As shown in the table, the dissociation constant (Ki) for N-Butyl Oxamate is significantly higher (indicating weaker binding) for all isoforms compared to oxamate and N-ethyl oxamate.[5]

Experimental Protocols for Characterization

To validate the inhibitory activity of this compound, a series of in vitro and cell-based assays must be performed. These protocols serve as a self-validating system, correlating direct enzyme inhibition with downstream cellular effects.

In Vitro LDH Enzyme Inhibition Assay

Causality: This assay directly measures the effect of this compound on the catalytic activity of purified LDH enzyme. It is the foundational experiment to determine the inhibition constant (Ki) and confirm the mechanism of action.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM sodium phosphate buffer, pH 7.2.

-

Enzyme Stock: Purified LDH-A (or other isoforms) diluted in assay buffer to a working concentration (e.g., 5-10 µg/mL).

-

Substrate Stock: 100 mM sodium pyruvate solution in assay buffer.

-

Cofactor Stock: 10 mM NADH solution in assay buffer. Protect from light.

-

Inhibitor Stock: Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create serial dilutions.

-

-

Assay Setup (96-well UV-transparent plate):

-

To each well, add:

-

Assay Buffer to a final volume of 200 µL.

-

20 µL of NADH solution (final concentration ~1 mM).

-

10 µL of this compound dilution or vehicle control.

-

10 µL of LDH enzyme solution.

-

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of pyruvate solution (final concentration ~10 mM).

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Measure the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 5-10 minutes. The rate of decrease corresponds to the rate of NADH oxidation.

-

-

Data Analysis:

-

Calculate the reaction velocity (V) from the linear portion of the kinetic curve.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.

-

To confirm competitive inhibition, perform the assay with varying concentrations of both pyruvate and this compound and generate a Lineweaver-Burk plot.[16][17]

-

Diagram 2: Workflow for LDH Enzyme Inhibition Assay

Caption: Step-by-step workflow for determining LDH inhibition in vitro.

Cell-Based Metabolic Assays

Causality: These assays measure the functional consequences of LDH inhibition in a biological context, assessing the impact on glycolysis, cell proliferation, and energy metabolism.

Methodology: Cell Viability Assay (CCK-8 or MTT)

-

Cell Seeding: Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][18]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 mM) and a vehicle control.[19]

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).[1]

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.[1][18]

-

Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT after solubilization).

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Methodology: Extracellular Acidification Rate (ECAR) Assay

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach.[1]

-

Treatment: Treat cells with this compound for the desired time.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium and incubate in a non-CO₂ incubator for 1 hour.

-

Analysis: Use a Seahorse XF Analyzer to perform a Glycolysis Stress Test. The instrument measures real-time ECAR, an indicator of lactate extrusion and thus glycolysis.[1] This provides a direct readout of the inhibitor's effect on the glycolytic function in living cells.

Conclusion and Future Outlook

This compound serves as a foundational tool for studying the metabolic consequences of Lactate Dehydrogenase inhibition. Its mechanism is well-characterized as a competitive inhibitor that binds to the enzyme's active site in a multi-step process, culminating in the formation of a stable, inactive ternary complex. However, its practical application is limited by its relatively low potency and lack of isoform selectivity compared to other oxamate derivatives and newer generations of LDH inhibitors.[5][20]

For drug development professionals, while this compound itself is unlikely to be a clinical candidate due to the high concentrations required for cellular effects, it remains an invaluable benchmark compound.[20] The principles learned from its interaction with LDH—the importance of the pyruvate-like scaffold, the role of the active site loop, and the influence of N-substitutions on affinity—provide a critical framework for the rational design of more potent and selective LDH inhibitors for therapeutic use.

References

- Rodríguez-Páez, L., et al. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 579-86. [Link]

- PubMed. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors.

- Lisi, S., et al. (2015). The Approach to the Michaelis Complex in Lactate Dehydrogenase: The Substrate Binding Pathway. Biophysical Journal, 109(9), 1884-1891. [Link]

- Granchi, C., et al. (2013). Small-molecule inhibitors of human LDH5. Future Medicinal Chemistry, 5(13), 1545-1566. [Link]

- Sheng, S. L., et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 30(6), 2983-91. [Link]

- Lisi, S., et al. (2007). Lactate Dehydrogenase Undergoes a Substantial Structural Change to Bind its Substrate. Biophysical Journal, 93(5), 1668-1675. [Link]

- ResearchGate. (n.d.). Chemical structures of human LDH-A substrates and inhibitors (1-5).

- PubMed. (2007). Lactate dehydrogenase undergoes a substantial structural change to bind its substrate.

- Lisi, S., et al. (2016). Thermodynamic and Structural Adaptation Differences between the Mesophilic and Psychrophilic Lactate Dehydrogenases. Biochemistry, 55(16), 2347-2356. [Link]

- PubChem. (n.d.). N-butyl oxamate.

- YAIR. (n.d.). Characterization of the substrate binding dynamics of lactate dehydrogenase. Yale University Institutional Repository. [Link]

- Coronel, C. E., et al. (1993). Selective inhibition of the sperm-specific lactate dehydrogenase isozyme-C4 by N-isopropyl oxamate. Molecular Reproduction and Development, 36(2), 203-9. [Link]

- Rosli, N. S. B., et al. (2022). Analogues of Oxamate, Pyruvate, and Lactate as Potential Inhibitors of Plasmodium knowlesi Lactate Dehydrogenase Identified Using Virtual Screening and Verified via Inhibition Assays. Molecules, 27(22), 8009. [Link]

- Kim, D., et al. (2022). Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics. Physical Activity and Nutrition, 26(2), 26-34. [Link]

- ResearchGate. (n.d.). Structures of pyruvate and oxamate derived inhibitors.

- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(23), 11862-74. [Link]

- ResearchGate. (n.d.). Different effects of oxamate on the cell viability and LDH enzyme...

- Abe, K., et al. (2023). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. International Journal of Molecular Sciences, 24(12), 10257. [Link]

- Malyshev, D. A., et al. (2015). Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling.

- Guntur, A. R., et al. (2021). Lactate Dehydrogenase Inhibition With Oxamate Exerts Bone Anabolic Effect. Journal of Bone and Mineral Research, 36(6), 1188-1200. [Link]

- ResearchGate. (2022). Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamic.

- ResearchGate. (n.d.). Thermal and ultrasound aided synthesis of oxamate derivatives.

- ResearchGate. (n.d.). Oxamate inhibits human recombinant lactate dehydrogenase A (LDH-A) and...

- Novoa, W. B., et al. (1959). Lactic dehydrogenase. V. Inhibition by oxamate and by oxalate. Journal of Biological Chemistry, 234(5), 1143-8. [Link]

- ResearchGate. (2014). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway.

- Zha, X., et al. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway. Cancer Letters, 358(1), 81-89. [Link]

- Guo, X., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 643973. [Link]

- ResearchGate. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.

- Stamatis, H., et al. (2008). Enzymatic synthesis of butyl hydroxycinnamates and their inhibitory effects on LDL-oxidation.

- Ashton, T. M., et al. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. Cancers, 10(4), 102. [Link]

- ResearchGate. (n.d.). Different effects of oxamate on the cell viability and energy...

- LabSolutions. (n.d.).

- MySkinRecipes. (n.d.).

- Guntur, A. R., et al. (2021). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. Journal of Bone and Mineral Research, 36(6), 1188-1200. [Link]

- Wikipedia. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. This compound | 585-28-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | 585-28-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. labsolu.ca [labsolu.ca]

- 11. The Approach to the Michaelis Complex in Lactate Dehydrogenase: The Substrate Binding Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lactate Dehydrogenase Undergoes a Substantial Structural Change to Bind its Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lactate dehydrogenase undergoes a substantial structural change to bind its substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. repository.yu.edu [repository.yu.edu]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Figure 1 from Lactic dehydrogenase. V. Inhibition by oxamate and by oxalate. | Semantic Scholar [semanticscholar.org]

- 18. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]

- 19. oncotarget.com [oncotarget.com]

- 20. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Reprogramming Cellular Metabolism with a Classical Inhibitor

An In-Depth Technical Guide to the Research Applications of Butyl Oxamate

In the landscape of cellular research, particularly in the fields of oncology and metabolic diseases, the ability to dissect and manipulate metabolic pathways is paramount. This compound, an ester derivative of oxamic acid, has emerged as a crucial tool for this purpose. At its core, this compound functions as an inhibitor of Lactate Dehydrogenase (LDH), a pivotal enzyme at the crossroads of glycolysis and oxidative phosphorylation.[1] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound's mechanism, its diverse applications in research, and detailed protocols for its effective use. We will move beyond simple descriptions to explain the causal links between LDH inhibition and the resultant cellular phenotypes, offering a framework for designing robust, insightful experiments.

The significance of targeting LDH is most profoundly understood in the context of cancer metabolism. In the 1920s, Otto Warburg observed that cancer cells exhibit a unique metabolic signature: even in the presence of ample oxygen, they preferentially metabolize glucose through glycolysis, converting pyruvate to lactate, rather than utilizing the more energy-efficient oxidative phosphorylation pathway.[2][3] This phenomenon, termed "aerobic glycolysis" or the "Warburg Effect," provides rapidly proliferating tumor cells with not only ATP but also the necessary biosynthetic precursors for growth.[3][4] By inhibiting LDH, this compound directly challenges this metabolic hallmark, making it an invaluable probe for studying cancer biology and a candidate for therapeutic strategies.

Part 1: The Core Mechanism of Action: Intercepting the Warburg Effect

To effectively utilize this compound, a foundational understanding of its molecular target and its place within cellular metabolism is essential. The inhibitor's action is a direct intervention in one of the most well-established metabolic reprogramming events in disease.

The Warburg Effect: A Cancer-Defining Metabolic Shift

Normal differentiated cells primarily rely on mitochondrial oxidative phosphorylation (OXPHOS) to generate the large amounts of ATP required for cellular function. In contrast, many cancer cells rewire their metabolism to favor aerobic glycolysis.[4] This pathway, while yielding less ATP per molecule of glucose, is significantly faster and facilitates the diversion of glycolytic intermediates into anabolic pathways (e.g., pentose phosphate pathway, serine synthesis) to produce nucleotides, lipids, and amino acids required for rapid cell division.[3]

A critical enzyme in sustaining this high glycolytic rate is Lactate Dehydrogenase-A (LDH-A).[5] LDH-A catalyzes the interconversion of pyruvate and lactate, coupled with the oxidation of NADH to NAD+.[3] The regeneration of NAD+ is indispensable; it is a required cofactor for Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) earlier in the glycolytic pathway, and its availability is a rate-limiting factor for glycolysis.[5] By converting pyruvate to lactate, cancer cells ensure a continuous supply of NAD+, allowing the glycolytic "assembly line" to continue running at high speed.[3] The resulting lactate is often exported out of the cell, contributing to an acidic tumor microenvironment that promotes invasion, metastasis, and immunosuppression.[3][6]

This compound: A Competitive Inhibitor at a Critical Checkpoint

This compound, as a structural analog of pyruvate, acts as a competitive inhibitor of LDH-A.[7] It binds to the enzyme's active site, preventing pyruvate from being converted to lactate. This singular action triggers a cascade of profound metabolic and signaling consequences. By blocking the primary route for NAD+ regeneration, this compound forces a metabolic bottleneck. Pyruvate can no longer be efficiently removed, leading to its accumulation and a subsequent redirection into the mitochondria to enter the tricarboxylic acid (TCA) cycle and OXPHOS.[5][8] This forced metabolic switch from glycolysis to oxidative metabolism is the foundational mechanism behind this compound's utility in research.

Caption: A typical experimental workflow for assessing cell viability after this compound treatment.

Part 5: Considerations and Limitations

While a powerful tool, researchers using this compound should be aware of several important considerations to ensure proper interpretation of results.

-

Concentration: Many in vitro studies use this compound (or oxamate) in the millimolar (mM) range to achieve significant biological effects. T[5][8]hese concentrations are often too high for direct clinical translation but are appropriate for mechanistic studies in cell culture. Researchers should always perform a dose-response curve to identify the optimal concentration for their specific cell line and experimental question.

-

Polarity and Permeability: Oxamate itself is highly polar, which can limit its passive diffusion across cell membranes. W[7]hile the butyl ester form (this compound) is more lipophilic and designed to improve cell permeability, this factor should be considered, especially in complex tissue or in vivo models.

-

Isozyme Selectivity: Humans have two major LDH subunits, LDHA and LDHB, which form various tetrameric isozymes. While LDHA is the primary target in cancer, this compound and oxamate are not exclusively selective and can inhibit other isozymes. T[5]his broader LDH inhibition may be beneficial in some contexts but should be acknowledged when interpreting mechanistic data.

This compound is more than a simple enzyme inhibitor; it is a molecular key that unlocks the ability to probe and manipulate one of the most fundamental aspects of cancer biology—the Warburg effect. Its utility in research is extensive, providing a means to study metabolic reprogramming, induce selective cancer cell death, and investigate novel therapeutic combinations that enhance the efficacy of radiotherapy and immunotherapy. By understanding its core mechanism, applying robust experimental protocols, and being mindful of its limitations, researchers can leverage this compound to gain profound insights into the metabolic vulnerabilities of cancer and other diseases, paving the way for the next generation of targeted therapies.

References

- Le, A., et al. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. PubMed Central.

- Smith, C., et al. (2021). Lactate Dehydrogenase Inhibition With Oxamate Exerts Bone Anabolic Effect. JBMR Plus.

- Tanaka, H., et al. (2024). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. PubMed.

- Zeybek, B., et al. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. PubMed.

- Wikipedia. (n.d.). Warburg effect (oncology). Wikipedia.

- Acuña-Castillo, C., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Experimental Zoology Part A: Ecological Genetics and Physiology.

- Wu, Y., et al. (2022). Dl-3-n-butylphthalide exerts neuroprotective effects by modulating hypoxia-inducible factor 1-alpha ubiquitination to attenuate oxidative stress-induced apoptosis. PubMed Central.

- Sun, J., et al. (2024). Cerebroprotective action of butylphthalide in acute ischemic stroke: Potential role of Nrf2/HO-1 signaling pathway. PMC - NIH.

- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget.

- Zhao, Z., et al. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway. Cancer Letters.

- Le, A., et al. (2018). Effects of oxamate on MB metabolism. ResearchGate.

- Smith, C., et al. (2021). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. PubMed Central.

- Qiao, J., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology.

- ResearchGate. (n.d.). Different effects of oxamate on the cell viability and LDH enzyme activity in NSCLC cells and normal lung epithelial cells. ResearchGate.

- Liu, Y., et al. (2023). Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation. PMC - PubMed Central.

- Qiao, J., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. PubMed.

- Zhao, Z., et al. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway. PubMed.

- Liu, Y., et al. (2023). Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation. PubMed.

- Gielen, M., et al. (1998). Synthesis, Characterization and Antitumour Activity of Di-n-Butyltin Salicyloxamate. PMC.

- Chen, N., et al. (2018). 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke. Dovepress.

- Luo, Y., et al. (2019). Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. Biomedical Reports.

- Zhai, X., et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. PubMed.

- Chen, N., et al. (2018). 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke. PMC - NIH.

- Tanaka, H., et al. (2024). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. PMC - NIH.

- Grabon, W., et al. (2022). The Warburg effect: a score for many instruments in the concert of cancer and cancer niche cells. PMC - NIH.

- ResearchGate. (n.d.). Oxamate enhanced the function of TILs in both control T and CAR-T cells. ResearchGate.

- Kim, S. H., & Kim, J. H. (2022). Revisited Metabolic Control and Reprogramming Cancers by Means of the Warburg Effect in Tumor Cells. PMC - NIH.

- ResearchGate. (n.d.). Oxamate inhibits human recombinant lactate dehydrogenase A (LDH-A) and aspartate aminotransferase (AAT) activity in vitro. ResearchGate.

- Lee, J., et al. (2014). Synergistic Anti-Cancer Effect of Phenformin and Oxamate. PMC - NIH.

- ResearchGate. (n.d.). Oxamate increases the LDH activity in T-ALL cell lines. ResearchGate.

- Zulkipli, I. N., et al. (2022). Analogues of Oxamate, Pyruvate, and Lactate as Potential Inhibitors of Plasmodium knowlesi Lactate Dehydrogenase Identified Using Virtual Screening and Verified via Inhibition Assays. MDPI.

- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget.

- MySkinRecipes. (n.d.). This compound. MySkinRecipes.

- LabSolutions. (n.d.). This compound. LabSolutions.

- Du, L., et al. (2016). Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. PMC - NIH.

- ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate.

- ResearchGate. (n.d.). Synthesis, Characterization, and Quantum Chemical Study of New Biaryl backbone Ligands in Bis(Oxamato) Type Compounds. ResearchGate.

- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. NIH.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]

- 3. The Warburg effect: a score for many instruments in the concert of cancer and cancer niche cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisited Metabolic Control and Reprogramming Cancers by Means of the Warburg Effect in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]

- 7. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

Butyl Oxamate structure and chemical properties

An In-Depth Technical Guide to Butyl Oxamate: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a key small molecule utilized in metabolic research and drug development. We delve into its fundamental chemical structure, detailed physicochemical and spectroscopic properties, and established synthesis methodologies. The core of this guide focuses on its primary application as an inhibitor of Lactate Dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. We explore the mechanistic rationale for its use in targeting cancer metabolism and provide detailed, field-proven experimental protocols for its application in a research setting. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this compound as a research tool.

Chemical Identity and Structure

This compound, also known as Oxamic Acid Butyl Ester, is a simple aliphatic ester amide.[1] Its identity is defined by the following core identifiers:

| Identifier | Value | Source(s) |

| IUPAC Name | butyl amino(oxo)acetate | [2] |

| Synonyms | Oxamic Acid Butyl Ester, Oxamidic Acid Butyl Ester | [1] |

| CAS Number | 585-28-4 | [1][3] |

| Molecular Formula | C₆H₁₁NO₃ | [1][3] |

| Molecular Weight | 145.16 g/mol | [1][3] |

| InChI Key | OBIXFICISBRHCR-UHFFFAOYSA-M | [2] |

The molecule consists of a butyl ester group attached to an oxamate functional group, which is characterized by an amide directly adjacent to a carbonyl group. This structure is fundamental to its biological activity.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in experimental settings. It is typically supplied as a stable, crystalline solid.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 85 - 89 °C | [4] |

| Purity | Typically >98% (by GC) | [3] |

| Solubility | Soluble in water (requires sonication) and DMSO.[5][6] | [5][6] |

| Storage | Room temperature, in a cool, dark place is recommended. | [4] |

Spectroscopic Profile

While specific spectra for this compound are not widely published in databases, its structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is crucial for quality control and structural verification during and after synthesis.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the butyl chain and the amide protons.

-

A triplet around 0.9 ppm (3H) for the terminal methyl group (-CH₃).

-

Two multiplets between 1.3-1.7 ppm (4H) for the two internal methylene groups (-CH₂-CH₂-).

-

A triplet around 4.2 ppm (2H) for the methylene group adjacent to the ester oxygen (-O-CH₂-).

-

A broad singlet between 5.5-7.5 ppm (2H) for the amide protons (-NH₂), which may exchange with D₂O.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will show six unique carbon signals.

-

A signal around 13 ppm for the terminal methyl carbon.

-

Signals around 19 and 30 ppm for the internal methylene carbons.

-

A signal around 66 ppm for the methylene carbon attached to the ester oxygen.

-

Two signals in the 160-170 ppm range for the two carbonyl carbons (ester and amide).

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from its key functional groups.

-

A strong, sharp absorption band around 1740-1760 cm⁻¹ corresponding to the C=O stretch of the ester.[7]

-

Another strong C=O stretch from the amide group (Amide I band) around 1680-1700 cm⁻¹.

-

Two bands in the 3100-3500 cm⁻¹ region corresponding to the N-H stretching of the primary amide.[7]

-

A C-O single bond stretch between 1000-1300 cm⁻¹.[7]

-

C-H stretching bands just below 3000 cm⁻¹.[7]

-

Synthesis of this compound

The synthesis of this compound is most commonly achieved via Fischer-Speier esterification, a robust and well-understood acid-catalyzed reaction. The causality behind this choice is its efficiency and use of readily available starting materials.

Reaction: Oxamic Acid + n-Butanol ⇌ this compound + Water

Causality of Experimental Design: The reaction is an equilibrium. To drive it towards the product (this compound), the equilibrium must be shifted. This is achieved by using an excess of one reactant (typically the less expensive n-butanol, which can also serve as the solvent) and by removing water as it forms, often with a Dean-Stark apparatus. Sulfuric acid is the catalyst of choice due to its effectiveness as a proton source and a dehydrating agent.

Step-by-Step Synthesis Protocol

-

Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a Dean-Stark trap. A magnetic stirrer is added to the flask.

-

Reagent Addition: To the flask, add oxamic acid (1.0 eq), excess n-butanol (5-10 eq), and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

-

Reaction: The mixture is heated to reflux. The n-butanol/water azeotrope will distill into the Dean-Stark trap, with the denser water separating and the lighter n-butanol returning to the flask. The reaction is monitored (e.g., by TLC) until the oxamic acid is consumed.

-

Work-up and Neutralization: The reaction mixture is cooled to room temperature. It is then slowly poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst. This step must be performed cautiously due to CO₂ evolution.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with a suitable organic solvent, such as ethyl acetate. The organic layers are combined.

-

Washing: The combined organic layer is washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound. The purity should be confirmed by melting point analysis and spectroscopic methods.

Applications in Research and Drug Development

The primary and most significant application of this compound is as a competitive inhibitor of the enzyme Lactate Dehydrogenase (LDH).[4][8] This function places it at the center of metabolic research, particularly in oncology.

Targeting Cancer Metabolism: The Warburg Effect

Many cancer cells exhibit a metabolic shift known as the "Warburg effect," characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen (aerobic glycolysis).[9] LDH is the terminal enzyme in this pathway, catalyzing the interconversion of pyruvate and lactate. By producing high levels of lactate, cancer cells create an acidic tumor microenvironment that promotes invasion, metastasis, and immunosuppression.[10]

LDH-A, the isoform predominantly found in cancer cells, is therefore a prime therapeutic target.[11] this compound, as an ester prodrug of oxamate, offers improved cell permeability over its parent compound. Once inside the cell, cellular esterases are believed to cleave the butyl group, releasing oxamate. Oxamate is an isostere of pyruvate and competitively inhibits LDH-A, blocking the conversion of pyruvate to lactate.[8][9]

This inhibition leads to several anti-cancer effects:

-

Reduced Lactate Production: Alleviates the acidic tumor microenvironment.

-

Induction of Oxidative Stress: A buildup of pyruvate and redirection of metabolic flux can lead to increased reactive oxygen species (ROS), triggering apoptosis.[11]

-

Enhanced Radiosensitivity: Studies have shown that inhibiting LDH with oxamate can make cancer cells, such as glioblastoma, more susceptible to radiation therapy by impairing their DNA repair capabilities.[12]

-

Synergy with Immunotherapy: By reducing lactate-mediated immunosuppression, LDH inhibitors like oxamate can enhance the efficacy of treatments like CAR-T and anti-PD-1 therapy.[10][13]

Caption: Mechanism of LDH-A inhibition by this compound.

Experimental Protocol: In Vitro LDH Activity Assay

To validate the inhibitory effect of this compound, a robust and self-validating LDH activity assay is essential. This protocol describes a common spectrophotometric method.

Principle: LDH activity is measured by monitoring the rate of NADH oxidation to NAD⁺, which is coupled to the reduction of pyruvate to lactate. The oxidation of NADH results in a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to LDH activity.

Materials and Reagents

-

Recombinant human LDH-A enzyme

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4

-

Pyruvate solution (e.g., 100 mM stock in water)

-

NADH solution (e.g., 10 mM stock in Assay Buffer)

-

This compound (stock solution in DMSO, e.g., 100 mM)

-

96-well, UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Step-by-Step Assay Protocol

-

Reagent Preparation: Prepare working solutions of pyruvate (e.g., 2 mM) and NADH (e.g., 0.4 mM) by diluting the stock solutions in Assay Buffer.

-

Inhibitor Dilution Series: Prepare a serial dilution of this compound in Assay Buffer. It is critical to maintain a constant final DMSO concentration across all wells (typically ≤1%) to avoid solvent effects. Include a "vehicle control" well containing only the equivalent concentration of DMSO.

-

Assay Plate Setup:

-

Blank Wells: Add 100 µL of Assay Buffer.

-

Control Wells (No Inhibitor): Add 50 µL of Assay Buffer and 50 µL of the vehicle control solution.

-

Inhibitor Wells: Add 50 µL of Assay Buffer and 50 µL of each this compound dilution.

-

-

Enzyme Addition: Add 50 µL of a working solution of LDH-A enzyme to all control and inhibitor wells. Mix gently by pipetting.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 50 µL of the NADH/Pyruvate mixture (pre-warmed to the assay temperature) to all wells simultaneously using a multichannel pipette. The final volume in each well is 200 µL.

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percent inhibition for each this compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Conclusion

This compound is a valuable chemical tool for probing the intricacies of cellular metabolism. Its straightforward structure, well-defined synthesis, and specific mechanism of action as an LDH-A inhibitor make it indispensable for research in oncology and drug development. By disrupting the aberrant metabolic pathways that fuel cancer cell proliferation and survival, this compound and its analogs continue to provide a foundation for developing novel therapeutic strategies that target the metabolic vulnerabilities of cancer.

References

- CP Lab Safety. This compound, min 98% (GC), 1 gram. [URL: https://www.cplabsafety.

- LabSolutions. This compound. [URL: https://www.labsolutions.com/b152207]

- Tokyo Chemical Industry Co., Ltd. (APAC). This compound | 585-28-4. [URL: https://www.tcichemicals.com/APAC/en/p/O0210]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 25767881, N-butyl oxamate. [URL: https://pubchem.ncbi.nlm.nih.

- TCI AMERICA. This compound 585-28-4. [URL: https://www.tcichemicals.com/US/en/p/O0210]

- Tokyo Chemical Industry UK Ltd. This compound 585-28-4. [URL: https://www.tcichemicals.com/GB/en/p/O0210]

- National Center for Biotechnology Information. PubChem Compound Summary for this compound. [URL: https://pubchem.ncbi.nlm.nih.

- MySkinRecipes. This compound. [URL: https://www.myskinrecipes.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 74544750, N-sec-Butyl oxamate. [URL: https://pubchem.ncbi.nlm.nih.

- Supporting Information for a related chemical synthesis. [URL: https://www.e-supplementary-data.com/materials/10.1039/c5ra25243a/c5ra25243a_si.pdf]

- Gurer-Orhan, H., et al. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. Biomedicine & Pharmacotherapy, 147, 112686. [URL: https://pubmed.ncbi.nlm.nih.gov/35121418/]

- Wikipedia. Oxamate. [URL: https://en.wikipedia.

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0039620). [URL: https://hmdb.ca/spectra/nmr_one_d/1131]

- Li, Y., et al. (2023). Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation. Journal of Experimental & Clinical Cancer Research, 42(1), 253. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10540459/]

- ResearchGate. Thermal and ultrasound aided synthesis of oxamate derivatives. [URL: https://www.researchgate.

- Kontogianni, V. G., et al. (2008). Enzymatic synthesis of butyl hydroxycinnamates and their inhibitory effects on LDL-oxidation. Journal of Molecular Catalysis B: Enzymatic, 52-53, 51-58. [URL: https://pubmed.ncbi.nlm.nih.gov/32287959/]

- Dzwonkowska, J., et al. (2024). Oxime Esters as Efficient Initiators in Photopolymerization Processes. Molecules, 29(1), 187. [URL: https://www.mdpi.com/1420-3049/29/1/187]

- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(23), 11886–11896. [URL: https://pubmed.ncbi.nlm.nih.gov/25402129/]

- Zhao, T., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 659363. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8007909/]

- ResearchGate. IR spectra of (a) oxamic acid, (b) sodium oxamate and of the complexes... [URL: https://www.researchgate.net/figure/IR-spectra-of-a-oxamic-acid-b-sodium-oxamate-and-of-the-complexes-of-c-Tb-d_fig2_277321035]

- Kume, S., et al. (2025). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. International Journal of Molecular Sciences, 26(12), 5710. [URL: https://pubmed.ncbi.nlm.nih.gov/38929088/]

- National Institute of Standards and Technology. tert-Butyl carbamate. In NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4248195&Type=IR-SPEC&Index=1]

- Clark, J. (2014). Interpreting infra-red spectra. Chemguide. [URL: https://www.chemguide.co.uk/analysis/ir/interpret.html]

- MedChemExpress. Oxamic acid sodium (Sodium oxamate). [URL: https://www.medchemexpress.

- Khrapkovskii, G. M., et al. (2020). Molecular structure and IR spectra of butyl nitrates. Russian Journal of Physical Chemistry A, 94(11), 2261-2267. [URL: https://www.researchgate.

- Cayman Chemical. (2022). Sodium Oxamate - PRODUCT INFORMATION. [URL: https://cdn.caymanchem.com/cdn/insert/19057.pdf]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Butyl Butyrate. [URL: https://www.benchchem.

- BenchChem. (2025). A Spectroscopic Guide to Butyl Butyrate: NMR, IR, and Mass Spectrometry Data. [URL: https://www.benchchem.

- Google Patents. CN111217704B - Method for preparing butyl butyrate by directly catalyzing and converting n-butyraldehyde. [URL: https://patents.google.

- precisionFDA. BUTYL CARBAMATE. [URL: https://precision.fda.gov/files/54257]

- ChemicalBook. Butyl butyrate(109-21-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/109-21-7_1HNMR.htm]

- SpectraBase. Butyl p-nitrobenzohydroxamate. [URL: https://spectrabase.com/spectrum/5YwE6q14aX2]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. N-butyl oxamate | C6H10NO3- | CID 25767881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound [myskinrecipes.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Oxamate - Wikipedia [en.wikipedia.org]

- 9. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Butyl Oxamate: A Pyruvate Analog for the Inhibition of Lactate Dehydrogenase

This guide provides an in-depth technical overview of Butyl Oxamate, a pyruvate analog used in scientific research to investigate cellular metabolism. We will explore its mechanism of action as a competitive inhibitor of Lactate Dehydrogenase (LDH), the resultant biological consequences, and its applications in fields such as cancer biology. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols.

The Rationale: Targeting a Metabolic Hallmark of Disease

Many pathological conditions, particularly cancer, are characterized by a fundamental reprogramming of cellular metabolism. One of the most well-documented metabolic shifts is the Warburg effect, where cancer cells exhibit a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. This stands in contrast to normal differentiated cells, which primarily use mitochondrial oxidative phosphorylation.

The final and critical step in this anaerobic glycolytic pathway is the conversion of pyruvate to lactate, a reaction catalyzed by the enzyme Lactate Dehydrogenase (LDH), specifically the LDH-A isoform in most cancer cells.[1][2][3] This reaction is vital for regenerating the NAD+ required to sustain high glycolytic rates.[4] Consequently, LDH-A has emerged as a significant therapeutic target. Inhibiting LDH disrupts the metabolic engine of cancer cells, leading to energy crisis, oxidative stress, and cell death.[3][5]

Mechanism of Action: Competitive Inhibition at the Catalytic Site

Oxamate and its derivatives, including this compound, are structural analogs of pyruvate.[1][2][6] Their isosteric and isoelectronic similarity to pyruvate allows them to bind to the active site of LDH, acting as competitive inhibitors.[1][2] By occupying the pyruvate-binding pocket, this compound prevents the enzyme from catalyzing the reduction of pyruvate to lactate.[2][6]

Caption: A typical experimental workflow for evaluating this compound.

Protocol 1: In Vitro LDH Activity Assay

This protocol measures the enzymatic activity of LDH by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. [7][8] A. Rationale: This assay directly confirms that this compound inhibits LDH enzyme activity in a cell-free system or in cell lysates. The rate of decrease in absorbance is proportional to the LDH activity.

B. Materials:

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading at 340 nm

-

Purified LDH enzyme or cell lysate

-

Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4

-

NADH Solution: 0.2 mM NADH in Assay Buffer (prepare fresh)

-

Sodium Pyruvate Solution: 10 mM in Assay Buffer

-

This compound stock solution (e.g., 100 mM in DMSO or buffer)

C. Step-by-Step Methodology:

-

Prepare Reagent Mixture: For each reaction, prepare a master mix containing NADH solution and buffer.

-

Set up Plate: In triplicate, add the following to the wells of the 96-well plate:

-

Blank Wells: 100 µL Assay Buffer (for background correction).

-

Control Wells (No Inhibitor): 80 µL Assay Buffer, 10 µL NADH solution, 5 µL vehicle (e.g., DMSO), and 5 µL LDH enzyme/lysate.

-

Inhibitor Wells: 80 µL Assay Buffer, 10 µL NADH solution, 5 µL this compound (at various final concentrations), and 5 µL LDH enzyme/lysate.

-

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 10 µL of Sodium Pyruvate Solution to all wells (except blanks) to start the reaction. The total volume should be 110 µL.

-

Measure Absorbance: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 5-10 minutes (kinetic mode).

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Normalize the activity in the inhibitor wells to the control wells to determine the percent inhibition.

-

Plot percent inhibition vs. inhibitor concentration to calculate the IC50 value.

-

Protocol 2: Cell Viability / Proliferation Assay (CCK-8 or MTT)

This colorimetric assay quantifies cell viability by measuring the metabolic activity of living cells. [5][9][10] A. Rationale: This assay determines the cytotoxic or cytostatic effect of this compound on a cell population over time. A reduction in color development indicates a decrease in the number of viable cells.

B. Materials:

-

Cancer cell line of interest

-

96-well tissue culture plate

-

Complete culture medium

-

This compound stock solution

-

CCK-8 (Cell Counting Kit-8) or MTT reagent

-

Microplate reader (450 nm for CCK-8; 570 nm for MTT)

C. Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight.

-

Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 50, 100 mM). Include a "vehicle control" group treated with the same concentration of solvent (e.g., DMSO) as the highest drug dose.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

Add Reagent:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until a visible color change occurs. [9] * For MTT: Add 10 µL of MTT solution and incubate for 2-4 hours. Then, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [10]5. Measure Absorbance: Read the absorbance on a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium but no cells).

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_control) * 100.

-

Plot % Viability vs. This compound concentration to determine the IC50 value.

-

Protocol 3: Principles of Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. [11]When studying an inhibitor like this compound, MFA can provide direct evidence of pathway inhibition.

A. Rationale: While assays can measure metabolite levels (e.g., lactate), they only show a static snapshot. MFA using stable isotope tracers (like ¹³C-glucose) allows you to track the flow of carbon atoms through the metabolic network, directly measuring the rate of conversion from pyruvate to lactate and showing how this compound affects this flow. [12] B. Conceptual Workflow:

-

Experimental Design: Culture cells in a medium where a standard nutrient is replaced with its stable isotope-labeled counterpart (e.g., replace all glucose with [U-¹³C₆]-glucose).

-

Treatment: Treat one group of cells with this compound and another with a vehicle control.

-

Achieve Steady State: Allow the cells to grow for a sufficient period to reach metabolic and isotopic steady state.

-

Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.

-

LC-MS/MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The mass spectrometer can distinguish between unlabeled metabolites and their ¹³C-labeled isotopologues (molecules that differ only in their isotopic composition).

-

Data Interpretation:

-

In control cells, the ¹³C label from glucose will appear in downstream metabolites like pyruvate and lactate. You would expect to see a significant population of lactate with three ¹³C atoms (m+3 lactate).

-

In this compound-treated cells, you would hypothesize a significant reduction in the m+3 lactate pool, as the conversion from ¹³C-pyruvate is blocked. The ¹³C-pyruvate pool may increase as a result.

-

This data provides quantitative proof that the inhibitor is blocking the flux through the LDH-catalyzed reaction.

-

References

- Ariel, M., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Choi, S., et al. (2007). Design, Synthesis, and Biological Evaluation of Plasmodium falciparum Lactate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry.

- Ariel, M., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. PubMed.

- Manan, F. A., et al. (2022). Analogues of Oxamate, Pyruvate, and Lactate as Potential Inhibitors of Plasmodium knowlesi Lactate Dehydrogenase Identified Using Virtual Screening and Verified via Inhibition Assays. MDPI.

- Pradhan, A., et al. (2007). Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase. PubMed.

- Wikipedia contributors. (n.d.). Oxamate. Wikipedia.